molecular formula C22H23ClN2O3S B13920371 Benzhydryl 7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-3-carboxylate;hydrochloride

Benzhydryl 7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-3-carboxylate;hydrochloride

Cat. No.: B13920371
M. Wt: 430.9 g/mol
InChI Key: XCJNPAVZAJWSCP-UHFFFAOYSA-N
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Description

Benzhydryl 7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-3-carboxylate;hydrochloride is a complex organic compound with significant applications in the field of medicinal chemistry. This compound is a derivative of cephalosporin, a class of β-lactam antibiotics, and exhibits potent antibacterial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzhydryl 7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-3-carboxylate;hydrochloride typically involves the protection of the carboxyl group of D-7ACA (deacetyl-7-aminocephalosporanic acid) using diphenyldiazomethane as a protection reagent. The reaction is enhanced by ultrasonic waves, resulting in a yield of approximately 70% . The synthetic route can be summarized as follows:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of ultrasonic waves and diphenyldiazomethane remains consistent, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzhydryl 7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-3-carboxylate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives .

Scientific Research Applications

Benzhydryl 7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-3-carboxylate;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of benzhydryl 7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-3-carboxylate;hydrochloride involves the inhibition of penicillin-binding proteins (PBPs). The β-lactam ring of the compound mimics the D-Ala-D-Ala moiety of peptidoglycan precursors, allowing it to bind to and inhibit PBPs. This inhibition prevents the cross-linking of peptidoglycan chains, leading to the weakening of the bacterial cell wall and eventual cell lysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzhydryl 7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-3-carboxylate;hydrochloride is unique due to its ethenyl group, which imparts distinct chemical properties and reactivity compared to other cephalosporin derivatives. This uniqueness makes it a valuable compound for research and development in the field of antibiotics .

Properties

Molecular Formula

C22H23ClN2O3S

Molecular Weight

430.9 g/mol

IUPAC Name

benzhydryl 7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-3-carboxylate;hydrochloride

InChI

InChI=1S/C22H22N2O3S.ClH/c1-2-22(13-24-19(25)17(23)20(24)28-14-22)21(26)27-18(15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h2-12,17-18,20H,1,13-14,23H2;1H

InChI Key

XCJNPAVZAJWSCP-UHFFFAOYSA-N

Canonical SMILES

C=CC1(CN2C(C(C2=O)N)SC1)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4.Cl

Origin of Product

United States

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